molecular formula C12H24N2 B5884359 1-(cyclohexylmethyl)-4-methylpiperazine

1-(cyclohexylmethyl)-4-methylpiperazine

Cat. No.: B5884359
M. Wt: 196.33 g/mol
InChI Key: BXISZXBOFCYZMT-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-4-methylpiperazine is a piperazine derivative characterized by a cyclohexylmethyl group attached to the nitrogen at position 1 of the piperazine ring and a methyl group at position 2. Piperazine derivatives are known for their versatility in medicinal chemistry, with modifications to substituents influencing bioavailability, receptor affinity, and therapeutic applications.

Properties

IUPAC Name

1-(cyclohexylmethyl)-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXISZXBOFCYZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclohexylmethyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethyl chloride with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylmethyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazines.

Scientific Research Applications

1-(Cyclohexylmethyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-4-methylpiperazine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction.

Comparison with Similar Compounds

Structural Comparisons

Piperazine derivatives share a common core but exhibit diverse biological activities depending on substituents. Below is a structural and functional comparison of key analogs:

Compound Name Substituents Key Structural Features Applications/Activities References
1-(Cyclohexylmethyl)-4-methylpiperazine Cyclohexylmethyl (N1), methyl (N4) Lipophilic cyclohexyl group Not explicitly stated (structural analog studies)
MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) Cyclohexyl (N1), diphenylethyl (N4) High lipophilicity, bulky aromatic groups Psychoactive (opioid-like effects)
BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) Dichlorophenyl ethyl (N1), methyl (N4) Electron-withdrawing chlorine atoms Sigma receptor antagonist
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine Thiocarbamoyl-fluorophenyl (N1), methyl (N4) Polar thiocarbamoyl group Herbicide safener (modulates ALS enzyme)
1-(2,4-Dichlorobenzyl)-4-methylpiperazine Dichlorobenzyl (N1), methyl (N4) Aromatic chlorinated substituents Antihyperglycemic (stimulates insulin secretion)
Key Observations:
  • Steric Effects : Bulky substituents (e.g., diphenylethyl in MT-45) are associated with psychoactivity, likely due to interactions with CNS receptors .
  • Electron-Withdrawing Groups : Chlorine atoms in BD1063 and dichlorobenzyl derivatives increase sigma receptor affinity and metabolic stability .

Pharmacological and Functional Comparisons

Central Nervous System (CNS) Activity
  • MT-45 : Acts as a μ-opioid receptor agonist, leading to analgesic and addictive properties. Its psychoactive effects have led to classification as a controlled substance .
  • Its dichlorophenyl group is critical for high sigma receptor selectivity .
Metabolic Regulation
  • 1-(2,4-Dichlorobenzyl)-4-methylpiperazine : Demonstrates antihyperglycemic effects in diabetic rats by enhancing insulin secretion, possibly through imidazoline receptor interactions .

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